5-(5-Iodo-1H-indazol-1-yl)pyridin-2(1H)-one
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Overview
Description
5-(5-Iodo-1H-indazol-1-yl)pyridin-2(1H)-one is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of an iodine atom in the structure can significantly influence the compound’s reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Iodo-1H-indazol-1-yl)pyridin-2(1H)-one typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Coupling with Pyridin-2(1H)-one: The final step involves coupling the iodinated indazole with pyridin-2(1H)-one using palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(5-Iodo-1H-indazol-1-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while reduction with sodium borohydride would result in a reduced form of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(5-Iodo-1H-indazol-1-yl)pyridin-2(1H)-one would depend on its specific biological target. Generally, indazole derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. The presence of the iodine atom may enhance the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
5-(5-Bromo-1H-indazol-1-yl)pyridin-2(1H)-one: Similar structure with a bromine atom instead of iodine.
5-(5-Chloro-1H-indazol-1-yl)pyridin-2(1H)-one: Similar structure with a chlorine atom instead of iodine.
5-(5-Fluoro-1H-indazol-1-yl)pyridin-2(1H)-one: Similar structure with a fluorine atom instead of iodine.
Uniqueness
The uniqueness of 5-(5-Iodo-1H-indazol-1-yl)pyridin-2(1H)-one lies in the presence of the iodine atom, which can significantly influence its chemical reactivity and biological properties. Iodine is a larger and more polarizable atom compared to other halogens, which can enhance the compound’s interactions with biological targets and improve its pharmacokinetic properties.
Properties
Molecular Formula |
C12H8IN3O |
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Molecular Weight |
337.12 g/mol |
IUPAC Name |
5-(5-iodoindazol-1-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C12H8IN3O/c13-9-1-3-11-8(5-9)6-15-16(11)10-2-4-12(17)14-7-10/h1-7H,(H,14,17) |
InChI Key |
AGBIVEVWTHQNIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)C=NN2C3=CNC(=O)C=C3 |
Origin of Product |
United States |
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